molecular formula C17H10Cl2N2O2S B2409904 2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681162-05-0

2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

Cat. No. B2409904
CAS RN: 681162-05-0
M. Wt: 377.24
InChI Key: VJHGJVHZLFTOQI-UHFFFAOYSA-N
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Description

“2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide” is a chemical compound that contains a thiazole ring . Thiazoles are an important class of heterocyclic compounds with versatile biological profiles . This compound has a molecular formula of C16H10Cl2N2O3S2 and an average mass of 413.298 Da .


Molecular Structure Analysis

The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Scientific Research Applications

Synthetic Protocols and Core Structures in Pharmacology

2,5-Dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a compound of interest due to its structural similarity to core structures like 6H-benzo[c]chromen-6-ones, which are pivotal in pharmacological research. These core structures serve as secondary metabolites and have considerable pharmacological importance. Synthetic procedures for these compounds involve Suzuki coupling reactions, lactonization, and reactions with Michael acceptors, highlighting the compound's relevance in synthetic chemistry and drug design (Mazimba, 2016).

Antitumor Properties of Heterocyclic Compounds

Research on heterocyclic compounds like quinoxalines, which share structural features with 2,5-Dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide, indicates their significance in developing antitumor drugs. These studies explore the antitumoral properties of compounds with complex ring structures, highlighting the potential of such molecules in cancer treatment (Aastha Pareek and Dharma Kishor, 2015).

Importance in Supramolecular Chemistry and Material Science

Compounds with intricate structures, including benzothiazoles and their derivatives, are crucial in supramolecular chemistry for their self-assembling properties. These properties are leveraged in applications ranging from nanotechnology to polymer processing, illustrating the compound's role beyond pharmacological interests (Cantekin, de Greef, & Palmans, 2012).

Optoelectronic Materials

The integration of heterocyclic fragments like quinazolines and pyrimidines into π-extended conjugated systems, akin to 2,5-Dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide, is crucial for creating novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and as photosensitizers in dye-sensitized solar cells, demonstrating the compound's utility in the development of new optoelectronic devices (Lipunova et al., 2018).

Structural Activity Relationship in Medicinal Chemistry

The benzothiazole nucleus, a part of 2,5-Dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide, is highlighted for its varied pharmacological activities. Its structural flexibility allows for significant biological activities, including antimicrobial and anti-inflammatory effects. This underlines the compound's relevance in the exploration and rationalization of biological activities based on structural variations in medicinal chemistry (Bhat & Belagali, 2020).

Future Directions

Thiazoles have been found in many potent biologically active compounds . Therefore, the design and development of different thiazole derivatives, including “2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide”, could be a promising area for future research.

properties

IUPAC Name

2,5-dichloro-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O2S/c18-9-5-6-12(19)11(7-9)16(22)21-17-20-15-10-3-1-2-4-13(10)23-8-14(15)24-17/h1-7H,8H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHGJVHZLFTOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

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